molecular formula C6H3Cl2NO2 B1220729 5,6-Dichloronicotinic acid CAS No. 41667-95-2

5,6-Dichloronicotinic acid

Cat. No.: B1220729
CAS No.: 41667-95-2
M. Wt: 192 g/mol
InChI Key: RNRLTTNKVLFZJS-UHFFFAOYSA-N
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Description

5,6-Dichloronicotinic acid is an organic compound with the molecular formula C6H3Cl2NO2. It is a derivative of nicotinic acid, where two chlorine atoms are substituted at the 5th and 6th positions of the pyridine ring. This compound appears as a white to off-white crystalline powder and is known for its applications in various chemical and pharmaceutical processes .

Mechanism of Action

Target of Action

It has been shown to inhibit the catalysis of acetylcholine chloride , suggesting that it may interact with enzymes or receptors involved in the acetylcholine pathway.

Mode of Action

5,6-Dichloronicotinic acid interacts with its targets by inhibiting the catalysis of acetylcholine chloride . This inhibition could result in changes in the normal functioning of the acetylcholine pathway, potentially affecting neurotransmission.

Biochemical Pathways

Given its inhibitory effect on the catalysis of acetylcholine chloride , it can be inferred that it may impact the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions.

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

This compound has been shown to have an inhibitory effect on Alzheimer’s disease . This suggests that the compound’s action at the molecular and cellular level could potentially alter the progression of neurodegenerative disorders.

Biochemical Analysis

Biochemical Properties

5,6-Dichloronicotinic acid plays a significant role in various biochemical reactions. It has been shown to inhibit the catalysis of acetylcholine chloride, which suggests its potential use in neurological research . Additionally, it interacts with enzymes such as magnesium chloride in hexane solution, where it undergoes hydrolysis . These interactions highlight the compound’s ability to modulate enzyme activity, making it a valuable tool for studying biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways and gene expression. For instance, the compound’s inhibitory effect on acetylcholine chloride catalysis can impact neurotransmitter regulation, thereby affecting neuronal cell function . Furthermore, its role in enzyme modulation can lead to alterations in cellular metabolism, showcasing its potential in metabolic research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites, thereby preventing substrate catalysis . This inhibition can lead to changes in gene expression, as the downstream effects of enzyme activity are altered. The compound’s ability to modulate enzyme function underscores its potential as a research tool in molecular biology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its activity may degrade over extended periods . Long-term studies have shown that its inhibitory effects on enzymes can persist, but the overall impact on cellular function may diminish as the compound degrades . These temporal changes are crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can effectively modulate enzyme activity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions . Understanding these dosage effects is essential for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in these pathways highlights its potential impact on cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its function, as the microenvironment within different cellular compartments can influence its interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6-Dichloronicotinic acid can be synthesized through the hydrolysis of ethyl 5,6-dichloronicotinate. The process involves the following steps:

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Acylation Reactions: Acetic anhydride and pyridine.

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized or reduced forms of the compound.
  • Acylated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Comparison: 5,6-Dichloronicotinic acid is unique due to the specific positioning of chlorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits unique inhibitory effects on certain enzymes and has specific applications in the synthesis of industrial chemicals and potential therapeutic agents .

Properties

IUPAC Name

5,6-dichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRLTTNKVLFZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289779
Record name 5,6-Dichloronicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41667-95-2
Record name 5,6-Dichloronicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41667-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 63885
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041667952
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Record name 41667-95-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63885
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Record name 5,6-Dichloronicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 5,6-dichloronicotinate (1.0 g, 4.5 mmol) and aqueous NaOH (2 N, 6.75 mL, 13.5 mmol) in a mixed solvents of THF/MeOH/water (50 mL, 4/1/1) was stirred at room temperature for 0.5 h. After concentration, the mixture was acidified with 2 N HCl to pH around 2. The resulting mixture was extracted with ether (30 mL×3). The organic layer was washed with water (50 mL×3), dried over Na2SO4, and concentrated to afford 5,6-dichloronicotinic acid (800 mg, 91% yield) as a white solid. LCMS (ESI) m/z: 192.0 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6.75 mL
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Hydroxypyridine-5-carboxylic acid (4 g, 29 mmol) was dissolved 150 mL of dichloromethane, 50 mL of SOCl2, and five drops of DMF. The raction mixture was heated to reflux under a nitrogen atmosphere for sixteen hours. The reaction mixture was evaporated to an oily solid and used without further purification or characterization (see Preparation 3).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 5,6-dichloronicotinic acid in agriculture?

A1: this compound has been investigated as a potential precursor for agricultural agents. Researchers synthesized a series of 4-substituted anilides of this compound and evaluated their potential as herbicides, pesticides, or fungicides [, ]. While the specific results of these evaluations are not detailed in the provided abstracts, the research highlights the exploration of this compound in the context of crop protection and pest control.

Q2: How does the structure of this compound relate to its potential use in treating Alzheimer's disease?

A2: While this compound itself has not been directly studied for Alzheimer's disease treatment, it serves as a building block for more complex molecules with potential therapeutic benefits []. The dichloronicotinic acid moiety can be linked to other pharmacophores, such as those found in the cyclopentaquinoline hybrids, to create multifunctional agents. These hybrids can then target multiple pathological hallmarks of Alzheimer's disease, including acetylcholine deficiency, amyloid beta aggregation, and inflammation.

Q3: Are there any studies investigating the Structure-Activity Relationship (SAR) of derivatives based on this compound?

A3: Yes, research on cyclopentaquinoline hybrids incorporating this compound explores SAR []. While the specific structural modifications are not detailed in the abstract, the study indicates that variations in the linker structure connecting the 2,3-dihydro-1H-cyclopenta[b]quinoline and this compound moieties influenced the biological activity of the resulting compounds. This suggests that modifying the linker structure can be used to fine-tune the potency and selectivity of these hybrids for different targets relevant to Alzheimer's disease.

Q4: What analytical techniques have been employed to characterize this compound and its derivatives?

A4: Although the specific analytical techniques are not mentioned in the abstracts, it is standard practice to utilize a combination of methods to confirm the structure and purity of synthesized compounds [, ]. These methods likely include spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the molecular structure and identify functional groups. Additionally, Mass Spectrometry (MS) might have been employed to determine the molecular weight and elemental composition. Other techniques like melting point determination and elemental analysis could have been used to assess the purity of the synthesized compounds.

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